

Properties of Chlorinated Orsellinic Acid Derivatives

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Compound of Interest

Compound Name: *Methyl 2-chloro-4-hydroxy-6-methylbenzoate*

CAS No.: *116621-21-7*

Cat. No.: *B13978533*

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Executive Summary: The Halogenation Advantage

Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) serves as a foundational polyketide scaffold in the biosynthesis of hundreds of bioactive natural products, including depsides, depsidones, and meroterpenoids. While the parent compound exhibits mild antimicrobial activity, its chlorinated derivatives represent a significant leap in pharmacological potency.

The incorporation of chlorine atoms—typically at the C-3 or C-5 positions—induces profound electronic and steric changes. These modifications enhance lipophilicity (logP), increase the acidity of phenolic hydroxyls (lower pKa), and improve metabolic stability, thereby amplifying antimicrobial and cytotoxic profiles. This guide analyzes the physicochemical properties, biosynthetic origins, and synthetic pathways of these derivatives, providing actionable protocols for their isolation and production.

Chemical Architecture & Physicochemical Properties

Structural Logic

The core orsellinic acid scaffold is a resorcinol derivative. The introduction of chlorine is governed by the directing effects of the hydroxyl groups.

- **C-3 Position:** Located between two hydroxyl groups (ortho to both), this position is highly activated but sterically crowded. Chlorination here significantly disrupts hydrogen bonding networks.
- **C-5 Position:** Ortho to the C-4 hydroxyl and para to the C-2 hydroxyl. This is the thermodynamically favored site for single chlorination in many biosynthetic pathways.

Physicochemical Impact of Chlorination

The following table summarizes the theoretical shifts in properties when converting Orsellinic Acid to its 5-Chloro derivative.

Property	Orsellinic Acid (Parent)	5-Chloroorsellinic Acid (Derivative)	Impact on Drug-Likeness
Molecular Weight	168.15 g/mol	202.59 g/mol	Remains within Fragment-Based Design limits (<300).
LogP (Lipophilicity)	~1.8	~2.5 - 2.8	Enhanced membrane permeability; better bioavailability.
pKa (Carboxyl)	~4.2	~3.9	Slightly stronger acid due to inductive effect (-I) of Cl.
pKa (Phenolic OH)	~9.5	~8.2	Significant increase in acidity; alters protein binding affinity.
Electronic Effect	Electron-rich ring	Electron-deficient core	Increased resistance to oxidative metabolism (e.g., P450).

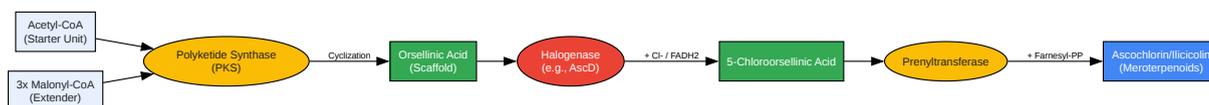
Biosynthesis: The Enzymatic Assembly Line

In nature, chlorinated orsellinic acid derivatives are primarily produced by filamentous fungi (e.g., *Acremonium*, *Penicillium*, *Nectria*) and lichens. The process involves a collaboration between Polyketide Synthases (PKS) and Flavin-dependent Halogenases.

Pathway Mechanics

- **Polyketide Formation:** A non-reducing PKS condenses Acetyl-CoA with three Malonyl-CoA units to form the tetraketide backbone, which cyclizes to orsellinic acid.[1]
- **Halogenation:** A specific halogenase (e.g., AscD in *Acremonium*) utilizes and to generate an electrophilic chlorine species, installing it regioselectively.
- **Derivatization:** The chlorinated scaffold is often prenylated (e.g., by farnesyl pyrophosphate) to form meroterpenoids like Ascochlorin or Illicicolin.

Visualization: Biosynthetic Logic



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Caption: Biosynthetic pathway from precursor assembly to complex chlorinated meroterpenoids.

Chemical Synthesis Protocols

For drug development, relying on fungal fermentation is often low-yield. Chemical synthesis provides a scalable alternative.

Protocol A: Regioselective Chlorination with Sulfuryl Chloride ()

This method is preferred for its high yield and ability to be "tuned" using solvents to favor the 5-chloro isomer.

Reagents:

- Substrate: Orsellinic Acid (1.0 eq)
- Reagent: Sulfuryl Chloride () (1.1 eq)
- Solvent: Diethyl Ether () or 1,4-Dioxane (directs para-chlorination relative to C2-OH).
- Catalyst: None required, but controlling temperature is critical.

Step-by-Step Methodology:

- Dissolution: Dissolve 1.68 g (10 mmol) of orsellinic acid in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a drying tube.
- Addition: Cool the solution to 0°C in an ice bath. Add 1.48 g (11 mmol) of dropwise over 15 minutes.
 - Note: Rapid addition causes exotherms and polychlorination.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The product will appear less polar than the starting material.
- Quench: Pour the reaction mixture into 50 mL of ice-cold water.
- Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

- Purification: Recrystallize from Benzene/Methanol or purify via silica gel chromatography to yield 5-chloroorsellinic acid (Yield: ~85%).

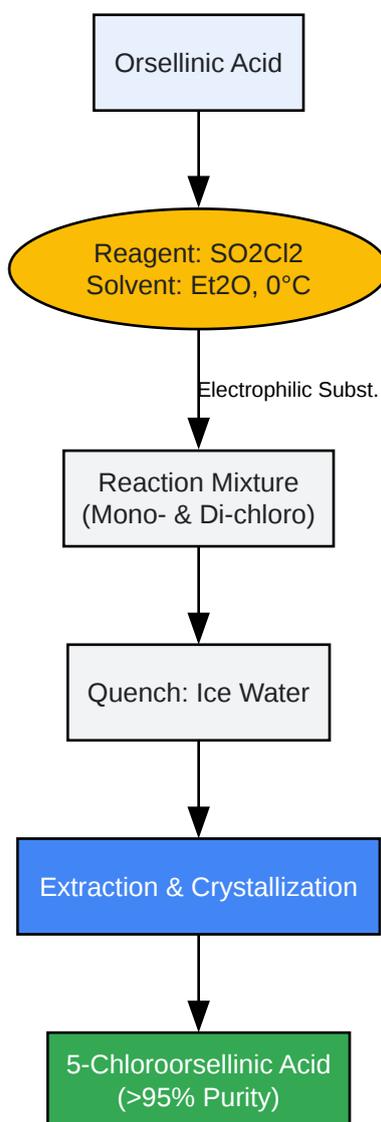
Protocol B: Radical/Electrophilic Chlorination with NCS

N-Chlorosuccinimide (NCS) offers a milder approach, useful if the substrate has acid-sensitive protecting groups.

Methodology:

- Dissolve orsellinic acid in DMF.
- Add NCS (1.05 eq) at room temperature.
- Stir for 12 hours.
- Workup involves dilution with water and extraction with ether.^[2] This method often yields a mixture of 3-Cl and 5-Cl isomers requiring HPLC separation.

Visualization: Synthetic Workflow



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Caption: Chemical synthesis workflow using Sulfuryl Chloride for high-yield production.

Biological Profile & Structure-Activity Relationship (SAR)

Antimicrobial Potency

Chlorinated derivatives consistently outperform their non-chlorinated counterparts.

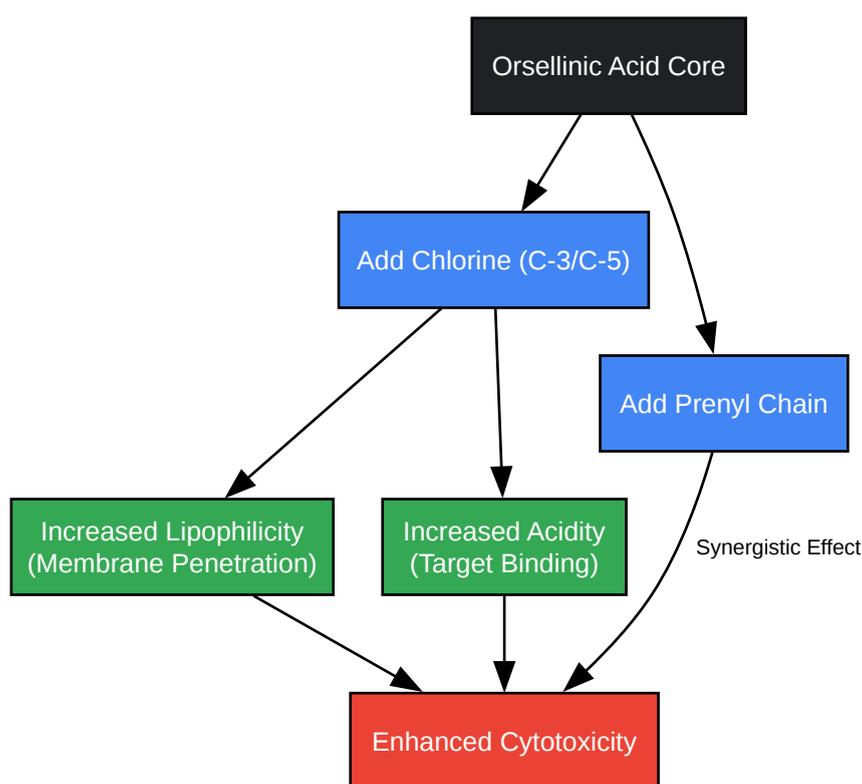
- Fungal Targets: Effective against *Cryptococcus gattii* and *Candida albicans*. The chlorine atom increases lipophilicity, facilitating penetration of the fungal cell wall.

- Mechanism: Disruption of mitochondrial respiration (specifically Complex III in some derivatives like ascochlorin) and inhibition of fatty acid synthase.

Cytotoxicity

The 5-chloro derivatives exhibit cytotoxicity against various cancer cell lines (e.g., KB, HeLa). The electrophilic nature of the chlorinated ring can form covalent adducts with nucleophilic residues in target proteins (e.g., Cysteine thiols).

SAR Visualization



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Caption: Structure-Activity Relationship showing how chlorination drives bioactivity.

Experimental Protocol: Isolation from Fungal Culture

For researchers seeking natural isomers or complex derivatives.

- Fermentation: Cultivate *Acremonium sclerotigenum* or *Penicillium* sp. on rice medium or potato dextrose broth (PDB) for 21 days at 25°C.
- Extraction: Macerate the culture with Ethyl Acetate (EtOAc). Sonicate for 30 minutes to disrupt cells. Filter and concentrate the organic layer.
- Fractionation:
 - Dissolve extract in minimal MeOH.
 - Perform Vacuum Liquid Chromatography (VLC) on Silica Gel 60.
 - Elute with a gradient of Hexane
EtOAc.
- Purification: Chlorinated orsellinic acid derivatives typically elute in fractions containing 30-50% EtOAc. Purify active fractions via HPLC (C18 column, gradient with 0.1% Formic Acid).
- Identification: Look for characteristic isotope patterns in Mass Spectrometry (CI has a 3:1 ratio of
, resulting in distinctive M and M+2 peaks).

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